molecular formula C18H14N2O3S B7613045 N-naphthalen-2-yl-2-oxo-1,3-dihydroindole-5-sulfonamide

N-naphthalen-2-yl-2-oxo-1,3-dihydroindole-5-sulfonamide

Cat. No.: B7613045
M. Wt: 338.4 g/mol
InChI Key: WXTQYZIWLIXNOP-UHFFFAOYSA-N
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Description

N-naphthalen-2-yl-2-oxo-1,3-dihydroindole-5-sulfonamide is a complex organic compound that belongs to the class of indole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-2-yl-2-oxo-1,3-dihydroindole-5-sulfonamide typically involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol. This reaction consistently yields the corresponding indole derivative in a 40-50% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-2-yl-2-oxo-1,3-dihydroindole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-naphthalen-2-yl-2-oxo-1,3-dihydroindole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to act as an enzyme inhibitor by mimicking the transition states of amines and esters in biological processes. This allows it to bind with high affinity to multiple receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole nucleus.

    Indole-2-carboxylic acid: Another indole derivative with diverse biological activities.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a similar naphthalen-2-yl group.

Uniqueness

N-naphthalen-2-yl-2-oxo-1,3-dihydroindole-5-sulfonamide is unique due to its specific combination of the naphthalen-2-yl group and the indole nucleus, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-naphthalen-2-yl-2-oxo-1,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-18-11-14-10-16(7-8-17(14)19-18)24(22,23)20-15-6-5-12-3-1-2-4-13(12)9-15/h1-10,20H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTQYZIWLIXNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC4=CC=CC=C4C=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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